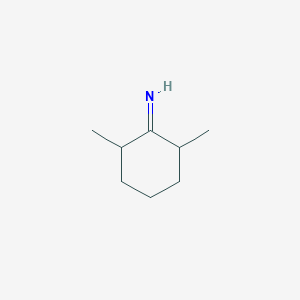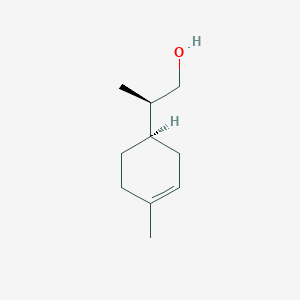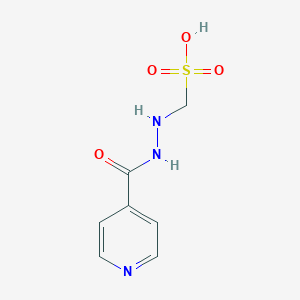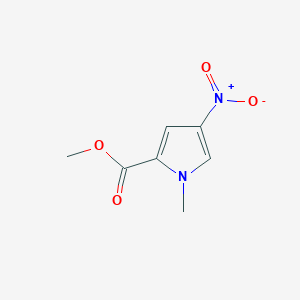
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. It is also known as DCHI or C12-imidazoline. This compound has a unique structure that makes it an effective surfactant for a variety of applications.
Mechanism of Action
The mechanism of action of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is based on its structure. The hydrophobic tail of the molecule interacts with hydrophobic surfaces, such as the lipid bilayer of cell membranes or the hydrophobic core of proteins. The hydrophilic head of the molecule interacts with water molecules, allowing the surfactant to form micelles and solubilize hydrophobic molecules.
Biochemical and Physiological Effects
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been shown to have low toxicity and is not harmful to cells. It does not affect the activity of most enzymes and has no significant impact on the structure of proteins. However, it can disrupt the lipid bilayer of cell membranes and cause cell lysis at high concentrations.
Advantages and Limitations for Lab Experiments
The advantages of Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide for lab experiments include its ability to solubilize hydrophobic molecules, its low toxicity, and its stability over a wide range of pH and temperature. However, its limitations include its high cost, its limited solubility in water, and its potential to interfere with certain assays.
Future Directions
There are several future directions for research on Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide. One direction is to explore its use as a surfactant for the extraction and purification of membrane proteins. Another direction is to investigate its potential as a stabilizer for nanoparticles. Additionally, its use in drug delivery systems could be explored. Finally, further research could be done to optimize its synthesis method and reduce its cost.
In conclusion, Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic surfactant that has been widely used in scientific research. Its unique structure makes it an effective surfactant for a variety of applications. While it has several advantages, it also has limitations that need to be considered. Further research is needed to explore its potential in various scientific fields.
Synthesis Methods
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can be synthesized by reacting 1-(2-hydroxyethyl)-2-undecyl-1H-imidazole with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then neutralized with sodium hydroxide to form the disodium salt of the imidazoline. This synthesis method has been well established and is widely used in industry.
Scientific Research Applications
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has been used in a variety of scientific research applications. It has been shown to be an effective surfactant for the extraction and purification of proteins, DNA, and RNA. It has also been used as a detergent for the solubilization of membrane proteins. In addition, it has been used as a stabilizer for enzymes and a dispersant for nanoparticles.
properties
CAS RN |
14350-96-0 |
|---|---|
Product Name |
Disodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide |
Molecular Formula |
C18H36N2Na2O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
disodium;2-[2-(dodecanoylamino)ethyl-(2-oxidoethyl)amino]acetate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
InChI Key |
GXJPXZKWFMVWNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN(CC[O-])CC(=O)[O-].[Na+].[Na+] |
Other CAS RN |
14350-96-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)



![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)


![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)





![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)